

ABT-288: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Abt-288

Cat. No.: B1664300

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An In-depth Review of the Potent and Selective Histamine H3 Receptor Antagonist

This technical guide provides a comprehensive overview of **ABT-288**, a potent and selective competitive antagonist of the histamine H3 receptor. Developed for the symptomatic treatment of cognitive disorders, **ABT-288** has undergone extensive preclinical and clinical evaluation. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological properties, mechanism of action, pharmacokinetic profile, and clinical findings. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Core Compound Profile

ABT-288, chemically known as 2-[4'-((3aR,6aR)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-yl]-2H-pyridazin-3-one, is a competitive antagonist with high affinity and selectivity for both human and rat H3 receptors.^{[1][2][3]} Blockade of the H3 receptor by **ABT-288** leads to enhanced release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine, which are crucial for cognitive processes.^{[1][4]} This mechanism of action formed the basis for its investigation as a pro-cognitive agent in conditions such as Alzheimer's disease and schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ABT-288**, compiled from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of **ABT-288**

Species	Receptor	Ki (nM)
Human	H3	1.9
Rat	H3	8.2

Table 2: Preclinical Pharmacokinetics of **ABT-288**

Species	Parameter	Value
Rodents	Oral Bioavailability	37 - 66%

Table 3: Human Pharmacokinetics of **ABT-288** in Healthy Volunteers

Parameter	Value
Elimination Half-Life (t1/2)	40 - 61 hours
Time to Reach Steady State	By day 10 of once-daily dosing
Accumulation Factor	3.4- to 4.2-fold
Effect of Food	No clinically meaningful effect on exposure

Table 4: Human Pharmacokinetics of **ABT-288** in Patients with Schizophrenia

Parameter	Value
Elimination Half-Life (t1/2)	28 - 51 hours
Time to Reach Steady State	By day 12 of dosing
CSF Concentration (at trough)	40% of total plasma concentrations

Table 5: Clinical Trial Dosing and Tolerability of **ABT-288**

Population	Maximum Tolerated Dose (MTD)
Healthy Young Adults & Elderly Volunteers	3 mg once daily
Patients with Schizophrenia	Up to 45 mg once daily

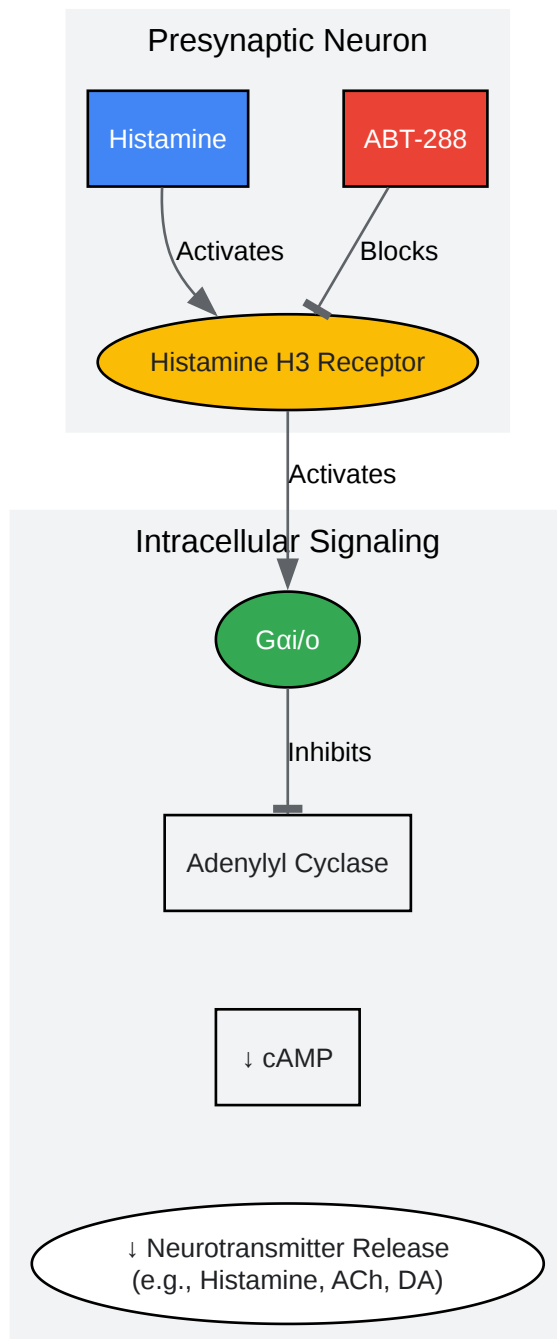
Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

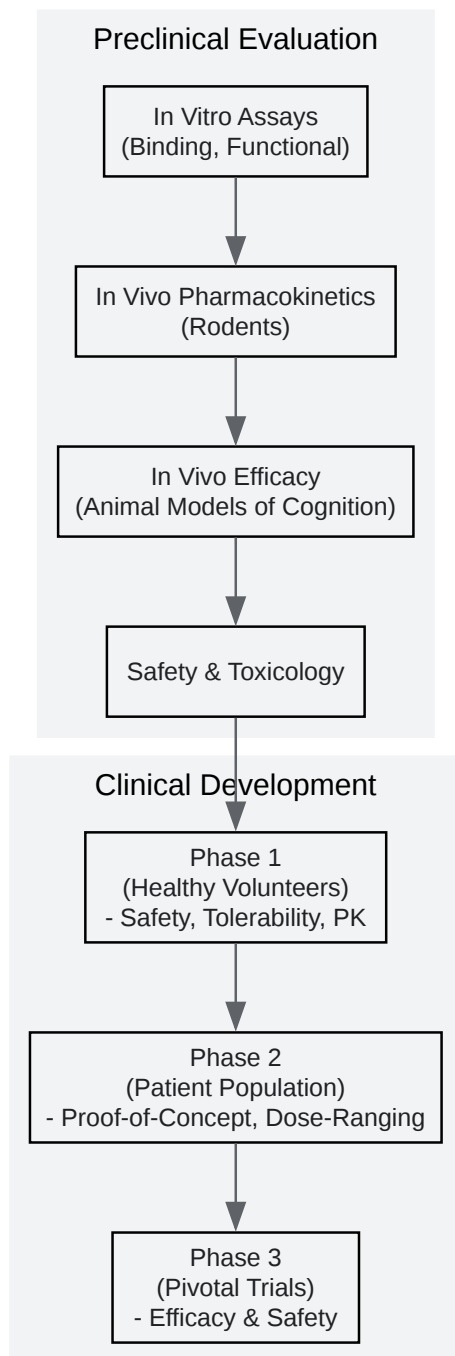
Upon activation by histamine, the H3 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.

ABT-288, as a competitive antagonist, blocks the binding of endogenous histamine to the H3 receptor. This action disinhibits the receptor, leading to an increased release of histamine and other neurotransmitters, which is hypothesized to produce pro-cognitive effects.

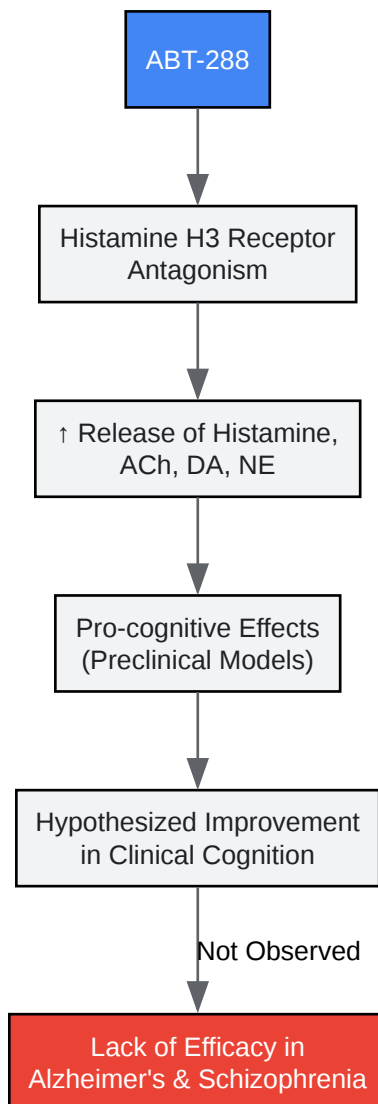
Histamine H3 Receptor Signaling Pathway



Experimental Workflow for H3 Receptor Antagonist Evaluation



Logical Relationship of ABT-288's Mechanism to Therapeutic Effect

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